N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
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Description
N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C12H15N3O3S2 and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Studies
One significant application of similar compounds to N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is in the study of molecular interactions with specific receptors. For instance, compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been used to analyze the binding interactions with CB1 cannabinoid receptors, providing insights into receptor-ligand dynamics and the development of pharmacophore models for receptor ligands (Shim et al., 2002).
Neuroinflammation and Imaging Studies
Another application lies in neuroscientific research, particularly in the imaging of reactive microglia, a critical aspect in understanding neuroinflammation. Compounds such as [11C]CPPC, structurally similar to the one , have been employed as PET radiotracers for imaging microglia in neuroinflammatory conditions. This application is significant for studying neuropsychiatric disorders like Alzheimer’s disease and Parkinson’s disease, offering a noninvasive method to assess neuroinflammation and microglial activity (Horti et al., 2019).
Catalysis in Organic Synthesis
In organic chemistry, derivatives of piperidine-carboxamide have been explored as catalysts. For example, l-Piperazine-2-carboxylic acid derived N-formamide has been used as a Lewis basic catalyst in the hydrosilylation of N-aryl imines, showcasing the compound's utility in catalyzing chemical reactions with high enantioselectivity and yield (Wang et al., 2006).
Synthesis of New Heterocyclic Compounds
Research has also focused on synthesizing new heterocyclic derivatives of piperidine-carboxamide compounds for potential therapeutic applications. These synthesized compounds have been evaluated for activities like enzyme inhibition, which is crucial in drug development for diseases such as Alzheimer’s (Rehman et al., 2018).
Antibacterial Agents
Compounds structurally akin to this compound have also been explored as potential antibacterial agents. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, contributing to the development of new antibiotics (Matsumoto & Minami, 1975).
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-20(17,18)15-6-3-2-4-10(15)11(16)14-12-9(8-13)5-7-19-12/h5,7,10H,2-4,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHYWHALXIEHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.